Triphenylene-d12

概述

描述

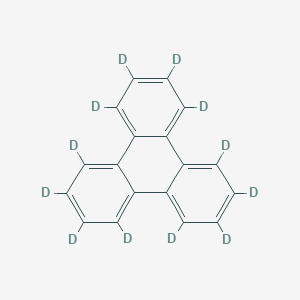

Triphenylene-d12 is a deuterated form of triphenylene, a polycyclic aromatic hydrocarbon. The compound has the molecular formula C18D12 and a molecular weight of 240.36 g/mol . It consists of four fused benzene rings, forming a planar structure with delocalized 18-π-electron systems . This compound is often used in scientific research due to its unique properties and stability.

作用机制

Target of Action

Triphenylene-d12 is a deuterium-labeled version of triphenylene It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

The incorporation of stable heavy isotopes like deuterium into drug molecules can potentially affect their interaction with targets . This can lead to changes in the pharmacokinetic and metabolic profiles of the drugs .

Biochemical Pathways

It’s worth noting that the parent compound, triphenylene, has been at the center of attention in unraveling the underlying molecular mass growth processes leading to complex polycyclic aromatic hydrocarbons (pahs) .

Pharmacokinetics

The deuterium substitution in drug molecules is known to potentially affect their pharmacokinetic profiles .

Result of Action

The use of deuterium-labeled compounds like this compound can provide valuable insights into the behavior of the parent compound in biological systems .

Action Environment

It’s important to note that the storage conditions can impact the stability of such compounds .

准备方法

Triphenylene-d12 can be synthesized through various methods. One common method involves the trimerization of benzyne . Another method includes trapping benzyne with a biphenyl derivative . Industrial production methods often involve the use of coal tar as a source of polycyclic aromatic hydrocarbons, from which triphenylene can be isolated .

化学反应分析

Triphenylene-d12 undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of partially hydrogenated derivatives.

科学研究应用

Triphenylene-d12 is widely used in various fields of scientific research:

Chemistry: It serves as a reference material in the study of polycyclic aromatic hydrocarbons and their derivatives.

Biology: The compound is used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.

Medicine: Research involving this compound includes its potential effects on human health and its role in the development of pharmaceuticals.

Industry: It is used in the production of liquid crystalline materials and as a standard in environmental analysis

相似化合物的比较

Triphenylene-d12 can be compared with other similar compounds such as:

Chrysene-d12: Another deuterated polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.

Perylene-d12: A larger polycyclic aromatic hydrocarbon with additional fused benzene rings, leading to different chemical reactivity and applications.

Anthracene-d10: A smaller polycyclic aromatic hydrocarbon with three fused benzene rings, used in similar research applications but with distinct properties

This compound stands out due to its unique combination of stability, planar structure, and delocalized electron systems, making it a valuable compound in various scientific and industrial applications.

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBZMMZGDRARJ-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques are particularly insightful when studying triphenylene-d12, and what information can be gained?

A1: Both Electric Field Nuclear Magnetic Resonance (EFNMR) and fluorescence spectroscopy provide valuable information about this compound. EFNMR studies on this compound successfully determined the anisotropy (Δα) of its static electric polarizability tensor to be -(14.4 ± 1.4) × 10-24 cm3. [] This technique reveals information about the molecule's response to electric fields. On the other hand, fluorescence spectroscopy, specifically comparing the spectra of this compound with its non-deuterated counterpart, helps understand the impact of deuteration on excited state dynamics. For instance, researchers observed a significant weakening of vibronic bands in the high energy region of the fluorescence excitation spectrum of this compound, suggesting enhanced radiationless transitions, potentially due to internal conversion to the ground state. []

Q2: How does deuteration in this compound influence its photophysical properties compared to triphenylene?

A2: Deuteration in this compound plays a crucial role in altering its excited state behavior. While both triphenylene and its deuterated form share a symmetry-allowed S1 (1A1) ← S0 (1A1) transition, the deuterated variant exhibits weaker vibronic bands at higher energy levels. [] This difference points towards faster radiationless decay in this compound, likely due to a more efficient internal conversion process facilitated by the presence of deuterium. This insight highlights the impact of isotopic substitution on the photophysics of aromatic hydrocarbons.

Q3: Can you elaborate on the significance of studying triplet state kinetics in this compound?

A3: Investigating the kinetics of energy transfer from the triplet state of this compound to an acceptor molecule like Rhodamine B provides valuable insights into the nature of the interaction governing the energy transfer process. [] By analyzing the decay of this compound's phosphorescence in the presence of Rhodamine B, researchers can assess the "purity" of the dipole-dipole interaction, typically assumed to drive triplet-singlet energy transfer. This analysis relies on fitting the decay data to theoretical models, allowing for the determination of the distance dependence parameter (n) in the energy transfer process.

Q4: What kind of information can Electron Paramagnetic Resonance (EPR) spectroscopy provide about this compound?

A4: EPR studies on this compound, when oriented within a host crystal of sym-dodecahydrotriphenylene, reveal crucial details about its triplet state properties. [] These studies confirmed multiple orientations of this compound within the host matrix and identified distinct mixed crystal forms based on observed zero-field splitting parameters. This technique provides a deeper understanding of the molecule's electronic structure and its interaction with the surrounding environment in its excited triplet state.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)